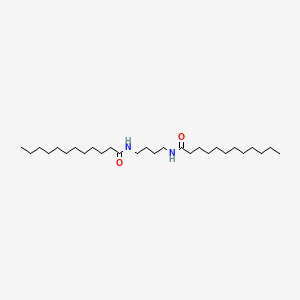
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea. The reaction is often carried out in the presence of a nanocatalyst, such as zinc ferrite, under reflux conditions. This method is not only efficient but also eco-friendly and economically viable for large-scale production .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of nanocatalysts like zinc ferrite ensures high yield and purity of the product. The reaction conditions, including temperature and solvent choice, are optimized to ensure maximum efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other quinazoline derivatives.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Due to its structural similarity to other bioactive quinazolines, it is being explored for its potential anticancer, anti-inflammatory, and antihypertensive properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the synthesis of dyes and polymers
Wirkmechanismus
The mechanism by which 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione exerts its effects is primarily through interaction with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties are linked to the inhibition of specific kinases involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one: This compound has similar structural features but includes a thioxo group, which imparts different biological activities.
4-hydroxy-2-quinolones: These compounds share the quinazoline core but have different substituents, leading to varied biological properties
Uniqueness
What sets 7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its stability, reactivity, and potential for diverse applications make it a compound of significant interest in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
367907-86-6 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinazoline-2,5-dione |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)8-11-13(12(19)9-16)14(18-15(20)17-11)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H2,17,18,20) |
InChI-Schlüssel |
LYALCTIYMWWLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)C1)C |
Löslichkeit |
39.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine](/img/structure/B11976532.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11976544.png)




![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
![4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11976607.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11976618.png)
![N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide](/img/structure/B11976624.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide](/img/structure/B11976631.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)
